Methyl 2-bromo-3,3,3-trifluoropropanoate
Overview
Description
Methyl 2-bromo-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4BrF3O2. It is a brominated and fluorinated ester, known for its use in various chemical synthesis processes. The compound is characterized by the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and properties.
Mechanism of Action
Mode of Action
It’s primarily used as a reagent in synthetic chemistry .
Biochemical Pathways
The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3,3-trifluoropropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction control systems. The use of continuous flow reactors and automated monitoring systems helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the ester group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or thioesters.
Reduction: Products include alcohols or alkanes.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-bromo-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 2-bromo-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Bromo-3,3,3-trifluoropropene: An unsaturated analog with different reactivity due to the presence of a double bond.
Uniqueness
Methyl 2-bromo-3,3,3-trifluoropropanoate is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable reagent in the synthesis of fluorinated compounds and other specialized chemicals.
Properties
IUPAC Name |
methyl 2-bromo-3,3,3-trifluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNLYVZMYOKODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382057 | |
Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113816-36-7 | |
Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?
A1: this compound demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting this compound with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.
Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using this compound?
A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by this compound, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.
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